molecular formula C13H17FN2O3 B1379233 Tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate CAS No. 1461706-92-2

Tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate

Cat. No.: B1379233
CAS No.: 1461706-92-2
M. Wt: 268.28 g/mol
InChI Key: PHCZBEBTMURAEJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate is a chemical compound with the molecular formula C13H17FN2O3 and a molecular weight of 268.29 g/mol . It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 3-fluoropyridin-2-ol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate is widely used in scientific research, particularly in the fields of:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Research into its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Similar compounds to tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate include:

Properties

IUPAC Name

tert-butyl 3-(3-fluoropyridin-2-yl)oxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(17)16-7-9(8-16)18-11-10(14)5-4-6-15-11/h4-6,9H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCZBEBTMURAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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